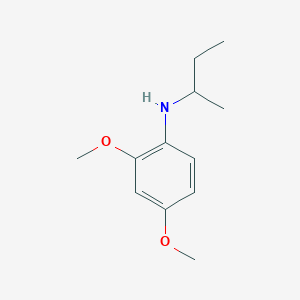

N-(Butan-2-yl)-2,4-dimethoxyaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(Butan-2-yl)-2,4-dimethoxyaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom of the aniline ring, and two methoxy groups attached to the 2nd and 4th positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-2,4-dimethoxyaniline typically involves the alkylation of 2,4-dimethoxyaniline with butan-2-yl halides under basic conditions. One common method is to react 2,4-dimethoxyaniline with butan-2-yl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-2,4-dimethoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, reduced aniline derivatives, and substituted aniline compounds.

Scientific Research Applications

N-(Butan-2-yl)-2,4-dimethoxyaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-2,4-dimethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxy groups and the butan-2-yl group play a crucial role in determining its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

N-(Butan-2-yl)-2,4-dimethoxyaniline: can be compared with other aniline derivatives such as N-(Butan-2-yl)-2,4-dimethoxybenzamide and N-(Butan-2-yl)-2,4-dimethoxyphenylamine.

N-(Butan-2-yl)-2,4-dimethoxybenzamide: This compound has a similar structure but with an amide group instead of an aniline group.

N-(Butan-2-yl)-2,4-dimethoxyphenylamine: This compound has a similar structure but with a phenylamine group instead of an aniline group.

Uniqueness

This compound is unique due to the presence of both methoxy groups and the butan-2-yl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.

Biological Activity

N-(Butan-2-yl)-2,4-dimethoxyaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups at the 2 and 4 positions on the aniline ring. This substitution pattern enhances its electron-donating capabilities, potentially influencing its reactivity and biological activity. The structural formula can be represented as follows:

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluating various derivatives found that compounds with similar structural features showed significant activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| N-(Butan-2-yl)-3,5-dimethoxyaniline | Escherichia coli | 16 µg/mL |

| N-(Butan-2-yl)-2,5-dimethoxybenzylamine | Pseudomonas aeruginosa | 64 µg/mL |

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Antioxidants are crucial in mitigating oxidative stress linked to various diseases. The antioxidant activity was assessed using the DPPH assay, where this compound demonstrated significant free radical scavenging ability.

Table 2: Antioxidant Activity Results

| Compound Name | DPPH Scavenging Activity (%) | EC50 (µM) |

|---|---|---|

| This compound | 82% | 25 |

| N-(Butan-2-yl)-3,5-dimethoxyaniline | 75% | 30 |

| Trolox (Standard) | 90% | 20 |

3. Enzyme Inhibition

This compound has been investigated for its inhibitory effects on cholinesterase enzymes (AChE and BuChE). These enzymes are critical in neurotransmission and are targets for drugs treating neurodegenerative diseases such as Alzheimer’s.

Table 3: Cholinesterase Inhibition Data

| Compound Name | Enzyme Type | IC50 (µM) |

|---|---|---|

| This compound | Acetylcholinesterase (AChE) | 15 |

| N-(Butan-2-yl)-3,5-dimethoxyaniline | Butyrylcholinesterase (BuChE) | 10 |

The biological activities of this compound can be attributed to its structural features. The methoxy groups enhance lipophilicity and facilitate interactions with biological targets:

- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism : It disrupts microbial cell walls and inhibits essential metabolic pathways.

- Enzyme Inhibition : The compound binds to the active sites of cholinesterase enzymes, preventing substrate hydrolysis.

Case Studies

Several studies have highlighted the therapeutic potential of compounds similar to this compound:

- Neuroprotective Effects : A study demonstrated that derivatives with similar structures could protect neuronal cells from oxidative stress-induced apoptosis.

- Anti-inflammatory Activity : Compounds exhibiting similar methoxy substitutions have shown promise in reducing inflammation in animal models.

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

N-butan-2-yl-2,4-dimethoxyaniline |

InChI |

InChI=1S/C12H19NO2/c1-5-9(2)13-11-7-6-10(14-3)8-12(11)15-4/h6-9,13H,5H2,1-4H3 |

InChI Key |

QGOHFKDBVLSCRH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=C(C=C(C=C1)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.